3-Amino-1-(thiophen-3-yl)propan-1-ol
Description
3-Amino-1-(thiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C7H11NOS It is characterized by the presence of an amino group, a thiophene ring, and a hydroxyl group
Properties
IUPAC Name |
3-amino-1-thiophen-3-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJRPLHKUOZYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(thiophen-3-yl)propan-1-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the addition of a hydroxyl group to the amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(thiophen-3-yl)propan-1-ol.
Reduction: Formation of 3-amino-1-(thiophen-3-yl)propan-1-amine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-1-(thiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(thiophen-3-yl)propan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological targets, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler analog without the thiophene ring.
3-Amino-2-(thiophen-3-yl)propan-1-ol: A positional isomer with the amino group at a different position.
3-Amino-1-(furan-3-yl)propan-1-ol: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
3-Amino-1-(thiophen-3-yl)propan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
3-Amino-1-(thiophen-3-yl)propan-1-ol is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula C7H11NOS, features a thiophene ring, an amino group, and a hydroxyl group. This unique structure allows for various interactions with biological molecules, contributing to its activity in different biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with proteins and enzymes, influencing their activity.
- π–π Interactions : The thiophene ring can engage in π–π stacking interactions with aromatic residues in proteins, potentially altering their conformation and function.
These interactions can lead to various biological effects, including antimicrobial and antidepressant activities.
Antimicrobial Activity
Research indicates that this compound exhibits substantial antibacterial properties. In studies against resistant bacterial strains, it demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like tetracycline. The proposed mechanism involves disruption of bacterial cell wall synthesis through interaction with critical enzymes or membrane components .
Antidepressant Effects
In animal models, this compound has shown antidepressant-like effects. Notably, it reduced immobility time in the forced swim test, suggesting potential efficacy comparable to established Selective Serotonin Reuptake Inhibitors (SSRIs). The mechanism may involve inhibition of neurotransmitter reuptake, enhancing serotonin and norepinephrine levels in the synaptic cleft .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Antidepressant Efficacy | Significant reduction in immobility time in forced swim tests; comparable to SSRIs. |
| Case Study 2 | Antibacterial Testing | Demonstrated lower MIC values against resistant bacterial strains than tetracycline. |
Research Applications
The compound serves multiple roles across various scientific fields:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
